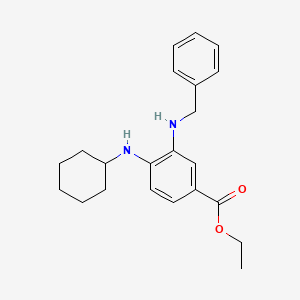

Lipoxin B4 methyl ester

概要

説明

リポксиン B4 メチルエステルは、アラキドン酸から誘導される生体活性脂質メディエーターであるリポксиン B4 の誘導体です。リポксиンは抗炎症作用と炎症解消作用で知られており、炎症の解消に重要な役割を果たします。リポксиン B4 メチルエステルはこれらの特性を保持しており、炎症と解消のメカニズムを研究するために科学研究で頻繁に使用されます。

作用機序

リポксиン B4 メチルエステルは、免疫細胞の表面にある特定の受容体と相互作用することで効果を発揮します。主要な受容体は、ホルミルメチオニン受容体 2 (FPR2) です。FPR2 への結合は、炎症の解消につながる細胞内シグナル伝達イベントのカスケードを引き起こします。 これには、プロ炎症性サイトカインの阻害、抗炎症性サイトカインの促進、アポトーシス細胞の食作用の増強が含まれます .

類似の化合物との比較

類似の化合物

リポксиン A4: 同様の抗炎症作用を持つ別のリポксиン。

15-エピ-リポксиン B4: 安定性が向上したリポксиン B4 のエピマー。

レゾルビン: ω-3 脂肪酸から誘導され、炎症の解消にも関与しています.

独自性

リポксиン B4 メチルエステルは、FPR2 との特異的な相互作用と強力な抗炎症作用により独特です。 他の脂質メディエーターとは異なり、標的治療に適した独特の構造を持っています .

生化学分析

Biochemical Properties

Lipoxin B4 methyl ester exerts immunomodulatory effects by regulating the behavior of various immune cells, including neutrophils, macrophages, and T and B cells . It promotes the clearance of apoptotic neutrophils, helping to dampen inflammation and promote tissue repair . It regulates the expression of many inflammatory genes by modulating the levels of transcription factors, such as nuclear factor κB (NF-κB), activator protein-1 (AP-1), nerve growth factor-regulated factor 1A binding protein 1 (NGF), and peroxisome proliferator activated receptor γ (PPAR-γ) .

Cellular Effects

This compound has been shown to reduce acute inner retinal inflammation by affecting endogenous glial responses in a cascading sequence beginning with astrocytes and then microglia . It inhibits the expression of pro-inflammatory factors, stimulates the expression of anti-inflammatory factors, inhibits the inflammatory effect of neutrophils, and promotes the phagocytosis of apoptotic neutrophils by macrophages

準備方法

合成ルートと反応条件

リポксиン B4 メチルエステルの合成は、通常、リポキシゲナーゼ酵素の作用によるアラキドン酸の酵素的変換を伴います。主なステップには次のものがあります。

アラキドン酸の酸化: これは、5-リポキシゲナーゼによって触媒され、5-ヒドロペルオキシエイコサテトラエン酸 (5-HPETE) を生成します。

ロイコトリエン A4 への変換: 5-HPETE は、同じ酵素によってロイコトリエン A4 にさらに変換されます。

リポксиン B4 の生成: ロイコトリエン A4 は、その後、12-リポキシゲナーゼまたは 15-リポキシゲナーゼの作用によってリポксиン B4 に変換されます。

工業生産方法

リポксиン B4 メチルエステルの工業生産には、同様の酵素的プロセスが用いられますが、より大規模に行われます。バイオリアクターと最適化された反応条件の使用により、化合物の高収率と高純度が確保されます。

化学反応の分析

反応の種類

リポксиン B4 メチルエステルは、次のようなさまざまな化学反応を起こします。

酸化: 15-オキソ-リポксиン B4 を生成するために酸化することができます。

還元: トリエンコアの二重結合を還元すると、6,7-ジヒドロ-リポксиン B4 を生成できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と分子状酸素があります。

還元: 水素化ホウ素ナトリウムまたは触媒的 hydrogenation などの還元剤が使用されます。

主な生成物

15-オキソ-リポксиン B4: 酸化によって生成されます。

6,7-ジヒドロ-リポксиン B4: 還元によって生成されます。

置換誘導体: 置換反応によって生成されます.

科学研究への応用

リポксиン B4 メチルエステルは、科学研究において幅広い用途があります。

化学: 脂質メディエーターの化学的性質と反応を研究するために使用されます。

生物学: 細胞シグナル伝達と免疫応答の調節における役割について調査されています。

医学: 炎症性疾患、神経変性疾患、癌の治療における潜在的な治療効果について研究されています。

科学的研究の応用

Lipoxin B4 methyl ester has a wide range of applications in scientific research:

Chemistry: Used to study the chemical properties and reactions of lipid mediators.

Biology: Investigated for its role in cell signaling and regulation of immune responses.

Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, neurodegenerative disorders, and cancer.

Industry: Used in the development of anti-inflammatory drugs and as a research tool in pharmaceutical studies.

類似化合物との比較

Similar Compounds

Lipoxin A4: Another lipoxin with similar anti-inflammatory properties.

15-epi-lipoxin B4: An epimer of lipoxin B4 with enhanced stability.

Resolvins: Derived from omega-3 fatty acids, also involved in resolving inflammation.

Uniqueness

Lipoxin B4 methyl ester is unique due to its specific interaction with FPR2 and its potent anti-inflammatory effects. Unlike other lipid mediators, it has a distinct structure that allows for targeted therapeutic applications .

特性

IUPAC Name |

methyl (5S,6E,8Z,10E,12E,14R,15S)-5,14,15-trihydroxyicosa-6,8,10,12-tetraenoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5/c1-3-4-9-15-19(23)20(24)16-11-8-6-5-7-10-13-18(22)14-12-17-21(25)26-2/h5-8,10-11,13,16,18-20,22-24H,3-4,9,12,14-15,17H2,1-2H3/b7-5-,8-6+,13-10+,16-11+/t18-,19+,20-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXIJZYQKEFLJAL-BMNOQHBCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(C=CC=CC=CC=CC(CCCC(=O)OC)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](CCCC(=O)OC)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1E,4Z,6E)-5-Hydroxy-1,7-bis[4-hydroxy-3-(methoxy-D3)phenyl]-1,4,6-heptatrien-3-one](/img/structure/B3026278.png)

![4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-(methyl-13C-d3)-2-pyridinecarboxamide](/img/structure/B3026279.png)

![N-[(1S)-4-[(2-chloro-1-iminoethyl)amino]-1-[[(phenylmethyl)amino]carbonyl]butyl]-6-(dimethylamino)-2-naphthalenecarboxamide,monohydrochloride](/img/structure/B3026282.png)

![(3aS)-1-(3-aminophenyl)-1,2,3,3a-tetrahydro-3a-hydroxy-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B3026283.png)

![3-({3-(1H-indol-3-yl)-1-oxo-1-[(1-phenylethyl)amino]propan-2-yl}carbamoyl)-5-methylhexanoic acid](/img/structure/B3026284.png)

![1,2,3,3aS-tetrahydro-3a-hydroxy-1-(3-hydroxyphenyl)-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B3026286.png)

![3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-N-1,10-phenanthrolin-5-yl-spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxamide](/img/structure/B3026287.png)

![N-(2,6-diethylphenyl)-4,5-dihydro-8-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-1-methyl-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide](/img/structure/B3026291.png)

![6-phenyl-2,8-bis(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one,monohydrochloride](/img/structure/B3026292.png)